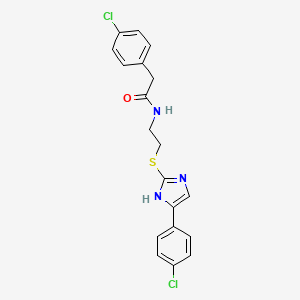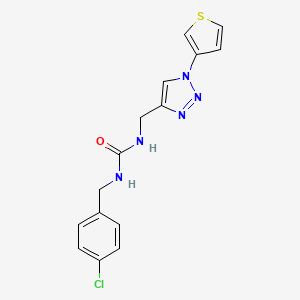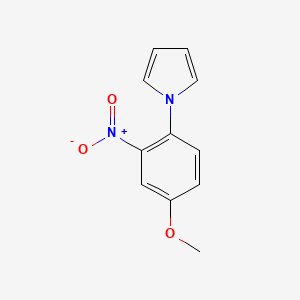![molecular formula C17H22ClNO2S B2428934 5-クロロ-N-[(2-メトキシアダマンタン-2-イル)メチル]チオフェン-2-カルボキサミド CAS No. 1797716-78-9](/img/structure/B2428934.png)
5-クロロ-N-[(2-メトキシアダマンタン-2-イル)メチル]チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group and a methoxyadamantane moiety
科学的研究の応用
5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
The primary target of the compound “5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide” is Coagulation Factor X . This enzyme plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown . By inhibiting Factor X, the compound could potentially disrupt the formation of blood clots.
Pharmacokinetics
Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Result of Action
Given its target, it is likely that the compound could have anticoagulant effects, potentially preventing the formation of blood clots .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown
生化学分析
Biochemical Properties
The compound interacts with Factor Xa, a serine protease that plays a crucial role in the blood coagulation cascade . The interaction occurs at the S1 subsite of the enzyme, which allows for high potency and good oral bioavailability .
Cellular Effects
The inhibition of Factor Xa by 5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide can have significant effects on cellular processes. By inhibiting this enzyme, the compound can prevent the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This can potentially influence cell signaling pathways related to coagulation and inflammation .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide involves the inhibition of Factor Xa . The compound binds to the S1 subsite of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibits the coagulation cascade, preventing the formation of blood clots .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI or DCC.
Attachment of the Methoxyadamantane Moiety: The methoxyadamantane moiety can be attached through a nucleophilic substitution reaction, where the adamantane derivative reacts with the thiophene carboxamide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly used for reduction.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-chloro-N-(adamantan-2-yl)thiophene-2-carboxamide: Similar structure but lacks the methoxy group.
5-chloro-N-(adamantan-2-yl)methylthiophene-2-carboxamide: Similar structure but with a different substitution pattern on the adamantane moiety.
Uniqueness
The presence of the methoxy group in 5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide adds to its uniqueness, potentially enhancing its biological activity and making it a valuable compound for various research applications.
特性
IUPAC Name |
5-chloro-N-[(2-methoxy-2-adamantyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2S/c1-21-17(9-19-16(20)14-2-3-15(18)22-14)12-5-10-4-11(7-12)8-13(17)6-10/h2-3,10-13H,4-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUJMSNPAFLOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B2428852.png)
![ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B2428854.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2428855.png)




![11-(3,4-Dimethylphenyl)-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2428866.png)


![Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2428870.png)
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-ynamide](/img/structure/B2428871.png)
![(Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2428874.png)
